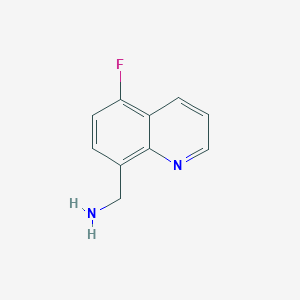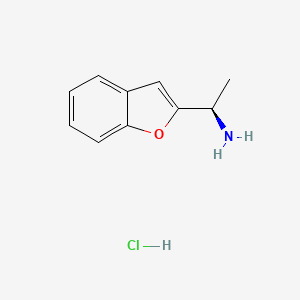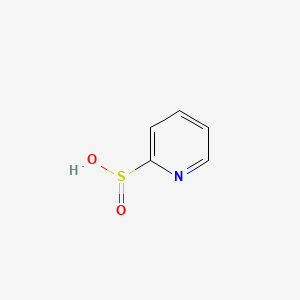
Pyridine-2-sulfinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2-sulfinic Acid is a chemical compound characterized by the presence of a pyridine ring and a sulfinic acid functional group. It is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of other compounds. The molecular formula of this compound is C5H5NO2S, and it is typically found as a white crystalline solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Pyridine-2-sulfinic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-alkyl pyridine chloride with sodium sulfite to produce alkyl pyridine-2-sodium sulfonate. This intermediate is then treated with chlorinating reagents to form alkyl pyridine-2-sulfonic acid chloride, which is subsequently converted to this compound through amination .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yields and purity, and involves mild reaction conditions to ensure safety and convenience .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-2-sulfinic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfinic acid group, which can donate a proton and initiate chemical transformations .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as pyridine-2-sulfonic acid and its amides .
Applications De Recherche Scientifique
Pyridine-2-sulfinic Acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyridine-2-sulfinic Acid involves its ability to donate a proton, which facilitates the formation of new chemical bonds and promotes the rearrangement of molecular structures. This proton donation can initiate and accelerate chemical transformations, making it a valuable reagent in various chemical processes .
Comparaison Avec Des Composés Similaires
- Pyridine-2-sulfonic Acid
- 2-Pyridinesulfonyl Chloride
- Pyridine-2-sulfonamide
Comparison: Pyridine-2-sulfinic Acid is unique due to its sulfinic acid functional group, which provides distinct reactivity compared to similar compounds like Pyridine-2-sulfonic Acid. While both compounds can undergo similar types of reactions, the presence of the sulfinic acid group in this compound allows for different reaction pathways and products .
Propriétés
Formule moléculaire |
C5H5NO2S |
|---|---|
Poids moléculaire |
143.17 g/mol |
Nom IUPAC |
pyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H5NO2S/c7-9(8)5-3-1-2-4-6-5/h1-4H,(H,7,8) |
Clé InChI |
PTYNSKRKVPMPAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B13658572.png)
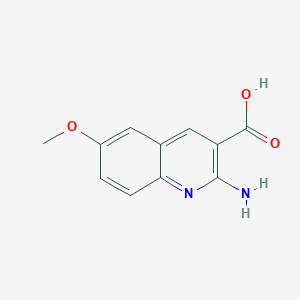
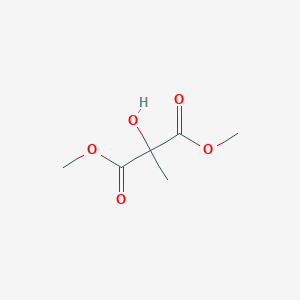
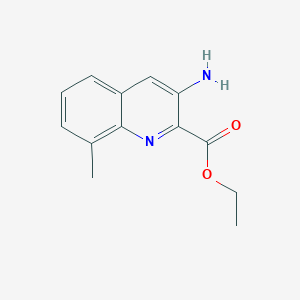
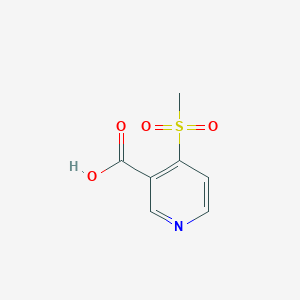
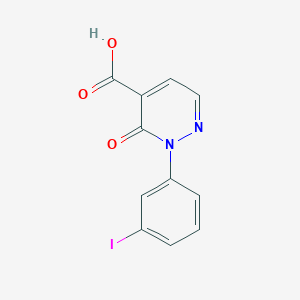
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)
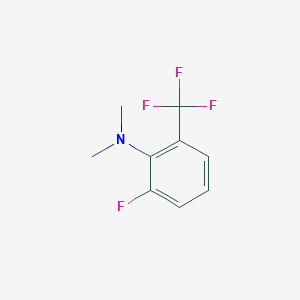
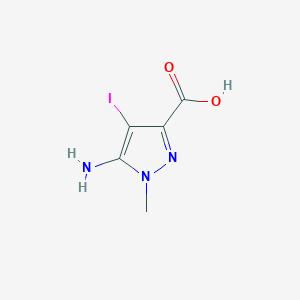
![Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate](/img/structure/B13658620.png)
